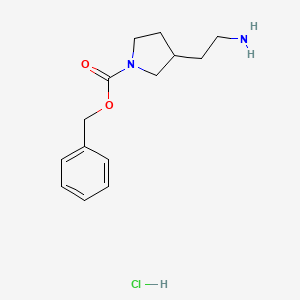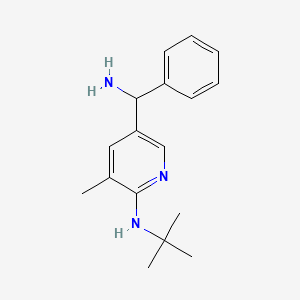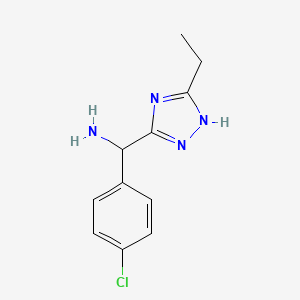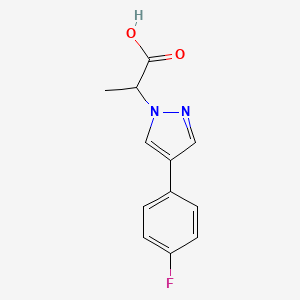
N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride typically involves the reaction of tetrahydro-2H-pyran with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound used in the synthesis of various organic molecules.
Isopropylamine: A precursor used in the synthesis of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride.
Uniqueness
N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is unique due to its specific structure and reactivity, which make it valuable in the synthesis of pharmaceuticals and fine chemicals. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Properties
Molecular Formula |
C8H20Cl2N2O |
|---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
4-N-propan-2-yloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-6(2)10-8-3-4-11-5-7(8)9;;/h6-8,10H,3-5,9H2,1-2H3;2*1H |
InChI Key |
GRZALUZKHXNHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCOCC1N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
![tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)






![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)

